molecular formula C13H29N3OSi B8165049 ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane

((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8165049
M. Wt: 271.47 g/mol
InChI Key: RNRLBMIKVZWAOE-UHFFFAOYSA-N
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Description

((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features an azido group attached to a heptyl chain, which is further connected to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 7-bromoheptanol with sodium azide to form 7-azidoheptanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Click Chemistry: Copper sulfate, sodium ascorbate, water/t-butanol mixture.

Major Products

    Substitution: Formation of substituted heptyl derivatives.

    Reduction: Formation of heptylamine derivatives.

    Click Chemistry: Formation of triazole-linked compounds.

Scientific Research Applications

((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Utilized in the preparation of functionalized surfaces and polymers.

    Bioconjugation: Employed in the modification of biomolecules through click chemistry.

    Medicinal Chemistry: Potential use in drug discovery and development due to its ability to form stable triazole linkages.

Mechanism of Action

The mechanism of action of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reaction it undergoes. For example, in click chemistry, the azido group reacts with an alkyne to form a triazole ring, which is a stable and bioorthogonal linkage. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process.

Comparison with Similar Compounds

Similar Compounds

    (7-Bromoheptyl)oxy(tert-butyl)dimethylsilane: Similar structure but with a bromo group instead of an azido group.

    (7-Hydroxyheptyl)oxy(tert-butyl)dimethylsilane: Contains a hydroxy group instead of an azido group.

    (7-Aminoheptyl)oxy(tert-butyl)dimethylsilane: Contains an amino group instead of an azido group.

Uniqueness

((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it particularly valuable for applications in bioconjugation and materials science, where stable and specific linkages are required.

Properties

IUPAC Name

7-azidoheptoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3OSi/c1-13(2,3)18(4,5)17-12-10-8-6-7-9-11-15-16-14/h6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRLBMIKVZWAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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